molecular formula C8H12O3 B14627420 5-(Hydroxymethylidene)-2,2-dimethyloxan-4-one CAS No. 56244-46-3

5-(Hydroxymethylidene)-2,2-dimethyloxan-4-one

Cat. No.: B14627420
CAS No.: 56244-46-3
M. Wt: 156.18 g/mol
InChI Key: RHNFDZQXCLENCF-UHFFFAOYSA-N
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Description

5-(Hydroxymethylidene)-2,2-dimethyloxan-4-one is an organic compound with a unique structure that includes a hydroxymethylidene group attached to a dimethyloxanone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Hydroxymethylidene)-2,2-dimethyloxan-4-one typically involves the reaction of 2,2-dimethyloxan-4-one with formaldehyde under basic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes a condensation reaction to yield the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide, and the reaction is typically carried out at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

5-(Hydroxymethylidene)-2,2-dimethyloxan-4-one can undergo various chemical reactions, including:

    Oxidation: The hydroxymethylidene group can be oxidized to form a carboxyl group.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The hydroxymethylidene group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 5-(Carboxymethylidene)-2,2-dimethyloxan-4-one.

    Reduction: Formation of 5-(Hydroxymethyl)-2,2-dimethyloxan-4-one.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

5-(Hydroxymethylidene)-2,2-dimethyloxan-4-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(Hydroxymethylidene)-2,2-dimethyloxan-4-one involves its interaction with specific molecular targets and pathways. The hydroxymethylidene group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. Additionally, the compound may undergo metabolic transformations that contribute to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydroxymethylidene-2,2-dimethyloxan-4-one
  • 3-Hydroxymethylidene-2,2-dimethyloxan-4-one
  • 4-Hydroxymethylidene-2,2-dimethyloxan-4-one

Uniqueness

5-(Hydroxymethylidene)-2,2-dimethyloxan-4-one is unique due to the specific position of the hydroxymethylidene group on the oxanone ring, which imparts distinct chemical and biological properties. This positional isomerism can lead to differences in reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications.

Properties

CAS No.

56244-46-3

Molecular Formula

C8H12O3

Molecular Weight

156.18 g/mol

IUPAC Name

5-(hydroxymethylidene)-2,2-dimethyloxan-4-one

InChI

InChI=1S/C8H12O3/c1-8(2)3-7(10)6(4-9)5-11-8/h4,9H,3,5H2,1-2H3

InChI Key

RHNFDZQXCLENCF-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=O)C(=CO)CO1)C

Origin of Product

United States

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